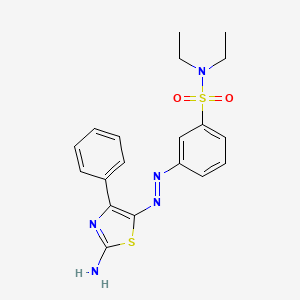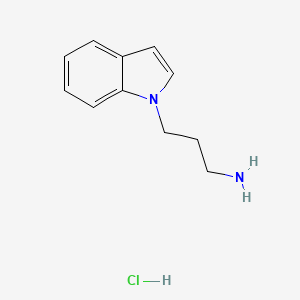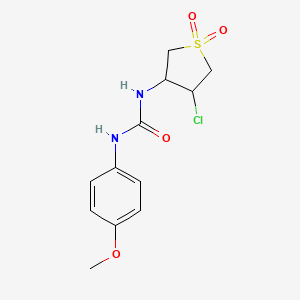![molecular formula C19H14N4O3S B2521640 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide CAS No. 1286727-85-2](/img/structure/B2521640.png)
2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide is a chemical entity that appears to be related to a class of compounds that involve benzothiazole and carboxamide functionalities. While the specific compound is not directly mentioned in the provided papers, these papers discuss related chemical structures and their properties, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related benzothiazole derivatives is described in the papers. For instance, biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . Similarly, N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide was synthesized by reacting benzoyl isothiocyanate with 2-aminobenzothiazole . These methods suggest that the synthesis of 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide could potentially involve the amide coupling of an appropriate oxazole derivative with a methylbenzothiazole moiety.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The papers provided do not directly discuss the molecular structure of the specific compound , but they do mention the structural characterization of similar compounds. For example, N-(ferrocenylmethyl)benzene-carboxamide derivatives were characterized using various spectroscopic techniques, including NMR and mass spectrometry . This suggests that similar techniques could be used to analyze the molecular structure of 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives can involve various transformations. The photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen lead to several products, indicating the susceptibility of such compounds to oxidative conditions . Additionally, the tranamidation reaction of a thiosemicarbazide containing a benzothiazole moiety in the presence of PdCl2 suggests that benzothiazole carboxamides can undergo ligand exchange reactions . These findings could be relevant when considering the chemical reactions that 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific substituents and structural features. While the papers do not provide direct information on the physical and chemical properties of the compound , they do report on the biological activities of related compounds. For example, certain benzothiazole carboxamides exhibit diuretic activity , and others show cytotoxic effects against cancer cell lines . These biological activities are indicative of the chemical properties of benzothiazole derivatives and suggest that 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide may also possess interesting biological properties.
Scientific Research Applications
Antibacterial Activity
Compounds derived from benzothiazole nuclei have been designed and synthesized with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies showcase the potential of such compounds as effective antibacterial agents, which could be further explored for medical applications (Palkar et al., 2017).
Diuretic Activity
Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and screened for diuretic activity. Among these derivatives, specific compounds have shown significant promise as diuretics, highlighting their potential use in treating conditions that benefit from diuresis (Yar & Ansari, 2009).
Antiallergic Activity
The synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones has led to compounds with potential antiallergic activity. These compounds have been tested for their effectiveness in inhibiting passive cutaneous anaphylaxis in rats, offering a pathway for developing new antiallergic medications (Wade et al., 1983).
Synthesis Efficiency in Aqueous Media
Research on the efficient synthesis of benzazoles, including benzoxazoles and benzothiazoles, in aqueous media presents an environmentally friendly approach to producing these compounds. Such methods contribute to greener chemistry practices and can enhance the scalability of producing benzazole-based pharmaceuticals (Boeini & Hajibabaei Najafabadi, 2009).
Electrosynthesis of Benzothiazoles
An innovative approach to synthesizing 2-aminobenzothiazoles involves an external oxidant-free intramolecular dehydrogenative C–S cross-coupling under electrolytic conditions. This method highlights a sustainable and efficient pathway to synthesize benzothiazoles, which are crucial in various pharmaceutical applications (Wang, Tang, & Lei, 2017).
Mechanism of Action
Environmental Factors
Environmental factors such as nutrient availability can influence the action of these compounds. Bacteria use quorum sensing pathways to respond to these external factors and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The result of action for these related compounds is the inhibition of quorum sensing, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance .
properties
IUPAC Name |
2-benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-11-20-14-9-13(7-8-16(14)27-11)21-18(25)15-10-26-19(22-15)23-17(24)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHXYSPRUHODFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)


![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)




![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)